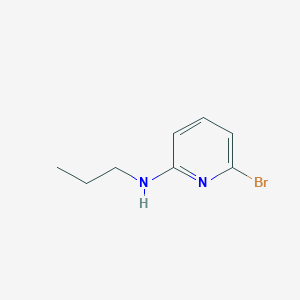

6-bromo-N-propylpyridin-2-amine

Description

Contextualization within Halogenated Pyridin-2-amine Derivatives

Halogenated pyridin-2-amine derivatives are a class of compounds where a pyridine (B92270) ring is substituted with at least one halogen atom and an amino group at the 2-position. The presence of a halogen, in this case, bromine at the 6-position, significantly influences the electronic properties and reactivity of the pyridine ring. The bromine atom acts as a good leaving group in various cross-coupling reactions, making these compounds valuable precursors. researchgate.net

The N-propyl group attached to the exocyclic amine further modifies the molecule's solubility, lipophilicity, and steric profile. This alkyl substitution can be crucial in tuning the properties of downstream products, for instance, in the development of pharmacologically active agents where molecule-receptor interactions are finely balanced. The synthesis of related N-alkylated 2-aminopyridines has been explored, often starting from 2,6-dibromopyridine (B144722) and reacting it with the corresponding amine. georgiasouthern.edugeorgiasouthern.edu

Significance as a Versatile Synthetic Intermediate and Scaffold

The primary significance of 6-bromo-N-propylpyridin-2-amine lies in its role as a bifunctional synthetic building block. The pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. researchgate.netnih.govrsc.org This is due to its ability to form hydrogen bonds, its metabolic stability, and its capacity to orient substituents in a defined three-dimensional space. nih.gov

The bromine atom at the 6-position provides a reactive handle for introducing a wide array of functional groups through transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net This allows for the construction of more complex, 2,6-disubstituted pyridine derivatives, which are of interest in materials science and as ligands for metal complexes. researchgate.netmdpi.com The N-propylamino group at the 2-position can also be further functionalized or can play a role in directing the regioselectivity of subsequent reactions.

Scope and Research Objectives of the Academic Inquiry

The academic inquiry into this compound and its analogues is focused on several key objectives. Researchers aim to explore the scope of its reactivity in various chemical transformations to synthesize novel compounds. A significant goal is the development of efficient and selective synthetic methods, often starting from readily available materials like 2,6-dibromopyridine. researchgate.netgeorgiasouthern.edu

Furthermore, the compound serves as a model to study the influence of the N-alkyl substituent on the physical, chemical, and biological properties of the resulting molecules. In medicinal chemistry, this involves synthesizing libraries of related compounds to investigate their structure-activity relationships (SAR) for various biological targets. nih.gov The ultimate objective is to leverage the unique structural and electronic features of this scaffold to create novel functional materials, catalysts, and therapeutic agents. researchgate.netiipseries.org

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-propylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-6-10-8-5-3-4-7(9)11-8/h3-5H,2,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRFWSGTTISOFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-22-9 | |

| Record name | 6-Bromo-N-propyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 6 Bromo N Propylpyridin 2 Amine

Reductive Amination Routes from 2-Amino-6-bromopyridine (B113427) Precursors

Reductive amination is a well-established and versatile method for synthesizing amines from carbonyl compounds. libretexts.org This process involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgorganic-chemistry.org For the synthesis of 6-bromo-N-propylpyridin-2-amine, this involves the reaction of the precursor 2-amino-6-bromopyridine with propanal.

The direct reductive amination pathway to synthesize this compound begins with the reaction of 2-amino-6-bromopyridine and propanal. The initial step is the nucleophilic attack of the primary amino group of the pyridine (B92270) onto the carbonyl carbon of propanal. This is followed by dehydration to form a Schiff base, specifically an N-propylidene-6-bromopyridin-2-amine intermediate. This imine is not typically isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture. The reduction of the carbon-nitrogen double bond (C=N) of the imine yields the final secondary amine product, this compound. libretexts.orgorganic-chemistry.org This one-pot reaction is synthetically efficient as it avoids the isolation of the intermediate imine, which can sometimes be unstable.

The efficiency and yield of the reductive amination process are highly dependent on the specific reaction conditions. The choice of reducing agent is critical; mild hydridic reducing agents are preferred because they selectively reduce the iminium ion intermediate without affecting the carbonyl group of the starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for acidic conditions which can catalyze imine formation. Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). In some cases, catalytic hydrogenation can be employed. libretexts.org

The solvent must be compatible with both the reactants and the reducing agent and is typically an aprotic solvent like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), or tetrahydrofuran (B95107) (THF), or an alcohol like ethanol (B145695) when using borohydrides. organic-chemistry.orgacs.org Temperature and reaction duration are also key parameters that are optimized to ensure complete conversion while minimizing side reactions.

Below is a table summarizing typical conditions that can be optimized for this synthesis.

| Parameter | Variation | Rationale/Effect on Reaction |

| Reducing Agent | NaBH(OAc)₃, NaBH₄, NaBH₃CN, H₂/Pd | Affects selectivity and reactivity. NaBH(OAc)₃ is often preferred for its mildness and efficiency in slightly acidic conditions. libretexts.org |

| Solvent | DCE, THF, DCM, Ethanol | Influences solubility of reactants and stability of intermediates. Aprotic solvents are common. organic-chemistry.orgacs.org |

| Temperature | 0 °C to reflux | Controls reaction rate. Initial cooling may be required for exothermic reactions, followed by heating to drive the reaction to completion. |

| Duration | 2 to 24 hours | Optimized to ensure the reaction proceeds to completion, which is often monitored by techniques like TLC or GC-MS. |

| pH/Additive | Acetic Acid (catalytic) | A small amount of acid can catalyze the formation of the imine intermediate, accelerating the overall reaction rate. libretexts.org |

Alternative Amination Strategies for Related Halogenated Pyridines

While reductive amination is a powerful tool, other modern synthetic methods are widely used for the C-N bond formation required for aminopyridine synthesis, particularly for aryl halides. These methods offer alternative pathways that can be advantageous depending on substrate availability and functional group tolerance.

Transition-metal catalysis has revolutionized the synthesis of aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between aryl halides (like 2-bromopyridine (B144113) derivatives) and amines. wikipedia.org The reaction's success stems from its broad substrate scope and high functional group tolerance. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. jk-sci.com The choice of phosphine (B1218219) ligand is crucial for the reaction's efficiency, with bulky, electron-rich ligands often providing the best results. jk-sci.com

Copper-catalyzed amination, a modern variant of the classic Ullmann condensation, is another effective method. These reactions can be more cost-effective than palladium-catalyzed systems and are particularly useful for certain substrates. For instance, a selective copper-catalyzed C-N bond-forming reaction has been developed for 2,6-dibromopyridine (B144722), allowing for the synthesis of 6-substituted 2-bromopyridine compounds. researchgate.net

The table below outlines typical components for these catalytic systems.

| Catalyst System | Metal Source | Ligand Examples | Base Examples | Solvent Examples |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, dppf, XPhos, tBu-Amphos jk-sci.comresearchgate.net | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF |

| Copper-Catalyzed | CuI, Cu₂O | 1,10-Phenanthroline, N,N-dimethylglycine | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, DMSO, Toluene |

Driven by the need for more sustainable and cost-effective chemistry, several metal-free amination protocols have been developed. These methods often rely on activating the pyridine ring towards nucleophilic aromatic substitution (SNAr). One such approach involves the use of a strong base, such as sodium tert-butoxide (NaOtBu), in a solvent like water to promote the selective amination of polyhalogenated pyridines. nih.govacs.org This environmentally benign method can proceed at elevated temperatures to afford 2-aminopyridine (B139424) derivatives. nih.govacs.orgcncb.ac.cn

Another metal-free strategy employs microwave irradiation to facilitate the direct amination of halopyridines in the absence of a solvent. researchgate.net This high-efficiency method proceeds via an SNAr mechanism and is particularly effective for coupling halopyridines with cyclic secondary amines like pyrrolidine (B122466) and piperidine. researchgate.net Additionally, protocols using magnesium amides (R₂NMgCl·LiCl) have been reported for the transition-metal-free amination of N-heterocycles. acs.org These approaches provide valuable alternatives to metal-catalyzed reactions, avoiding potential issues with catalyst cost and residual metal contamination in the final product. researchgate.netrsc.org

The synthesis of monosubstituted aminopyridines from dihalogenated precursors, such as 2,6-dibromopyridine, presents a significant challenge in controlling selectivity. Achieving mono-amination without the formation of a disubstituted by-product is crucial for synthesizing intermediates like 2-amino-6-bromopyridines.

Several strategies have been developed to address this. In many cases, the halogen at the 2-position of the pyridine ring is more labile and reactive towards nucleophilic substitution than halogens at other positions. nih.govacs.org This inherent reactivity can be exploited to achieve selective mono-amination. For example, a highly efficient and base-promoted selective amination of various polyhalogenated pyridines has been shown to functionalize the ortho position with high regioselectivity. acs.org

Both copper-catalyzed and metal-free methods have demonstrated excellent control over this selectivity. A copper-catalyzed protocol has been successfully used for the selective C-N bond-forming reaction between 2,6-dibromopyridine and various amines, yielding the desired 6-substituted 2-bromopyridine products. researchgate.net Similarly, a metal-free method using 2-bromo-6-fluoropyridine (B132718) has been shown to have even higher selectivity for the mono-substituted product compared to some catalyzed approaches, taking advantage of the differential reactivity of the C-F versus C-Br bond. researchgate.net Careful control of reaction conditions, such as temperature, reaction time, and stoichiometry of the amine, is essential to favor the desired mono-aminated product.

Reactivity and Reaction Mechanisms of 6 Bromo N Propylpyridin 2 Amine

Reactivity at the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is a key site of reactivity, functioning as a leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. wikipedia.orgthieme-connect.de The pyridine ring, due to the electronegative nitrogen atom, is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. uoanbar.edu.iqimperial.ac.uk This effect is most pronounced at the positions alpha (C2, C6) and gamma (C4) to the ring nitrogen. In 6-bromo-N-propylpyridin-2-amine, the bromine atom is located at an activated alpha-position (C6), which should facilitate its displacement by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is temporarily disrupted in this step. In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored.

However, the reactivity in SNAr is highly dependent on the electronic nature of other substituents on the ring. libretexts.org While the ring nitrogen activates the C6 position towards nucleophilic attack, the N-propylamino group at the C2 position is an electron-donating group. This group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack and making SNAr reactions more challenging compared to pyridines bearing electron-withdrawing groups. thieme-connect.de Consequently, forcing conditions or specialized catalytic systems, such as those employing ruthenium(II) complexes to activate the ring via η⁶-coordination, may be necessary to achieve efficient substitution. thieme-connect.deresearchgate.net

Transition-metal catalysis provides a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the C-Br position, often under milder conditions than classical SNAr reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or boronic ester. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds due to its mild conditions and high functional group tolerance. nih.gov

The catalytic cycle generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the bromopyridine to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

While specific studies on this compound are not extensively documented, the Suzuki-Miyaura reaction is broadly applicable to bromopyridines. researchgate.netbeilstein-journals.org The N-propylamino group, lacking the acidic proton of a primary amine, is not expected to significantly interfere with the catalytic cycle, which can sometimes be an issue with unprotected N-H containing heterocycles. nih.gov The reaction would be expected to proceed efficiently with various aryl and heteroaryl boronic acids.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Related Bromopyridine Substrates This table presents data for analogous compounds to illustrate the expected scope and conditions.

| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 96 | researchgate.net |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | iPrOH/H₂O | 95 | researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | N/A | beilstein-journals.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net It is a highly effective method for synthesizing substituted alkynes and conjugated enynes.

The mechanism involves a dual catalytic cycle:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the bromopyridine to a Pd(0) species.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile. This species then undergoes transmetalation with the palladium intermediate.

A final reductive elimination step yields the alkynyl-substituted pyridine and regenerates the Pd(0) catalyst. libretexts.org Research on the closely related 2-amino-3-bromopyridines has shown that they undergo Sonogashira coupling with a wide variety of terminal alkynes in good to excellent yields, demonstrating the reaction's utility for this class of compounds. researchgate.net

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes Data from a closely related isomer, demonstrating the expected reactivity and scope for this compound.

| Alkyne | Catalyst System | Base / Solvent | Temp. | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 3 h | 96 | researchgate.net |

| 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 3 h | 95 | researchgate.net |

| 1-Ethynyl-4-methoxybenzene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 3 h | 92 | researchgate.net |

| 1-Ethynylcyclohexene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C | 3 h | 82 | researchgate.net |

Ullmann-type Reactions

The Ullmann reaction, and its modern variations, are copper-catalyzed cross-coupling reactions used to form carbon-heteroatom bonds, most commonly C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov The classical Ullmann condensation requires harsh conditions, but newer methods using copper(I) salts and various ligands allow the reaction to proceed under much milder conditions. nih.gov

For this compound, an Ullmann-type amination could be used to displace the bromine atom with another amine, leading to the synthesis of 2,6-diaminopyridine (B39239) derivatives. The reaction typically involves a copper(I) catalyst, such as CuI, often in the presence of a ligand and a base like K₂CO₃ or t-BuOK, in a polar solvent. nih.gov Studies have shown that heteroaryl halides, including bromopyridines, are effective substrates in these coupling reactions with a range of aliphatic and aromatic amines. nih.gov

Reactivity of the N-Propylamino Moiety

The N-propylamino group at the 2-position of the pyridine ring behaves as a typical secondary amine, though its reactivity is modulated by the electronic properties of the heteroaromatic ring.

The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and nucleophilic. wikipedia.orggcwgandhinagar.com This allows it to participate in several key reactions:

Protonation: As a base, the amine can readily react with acids to form the corresponding pyridinium (B92312) salt. The basicity is lower than that of typical aliphatic amines because the nitrogen's lone pair resides in an sp² hybrid orbital, which has more s-character and is held more tightly by the nucleus. uoanbar.edu.iq

Alkylation: The nucleophilic nitrogen can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. Further alkylation would lead to a quaternary pyridinium salt. gcwgandhinagar.com

Acylation: The N-propylamino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amide. This is a common transformation for amino groups and has been documented for the parent compound, 2-amino-6-bromopyridine (B113427). sigmaaldrich.com

These reactions at the amino group offer a secondary pathway for the functionalization of the molecule, complementing the reactions at the bromine-substituted carbon.

N-Alkylation and Acylation Reactions

N-alkylation of secondary amines like this compound can be achieved using various alkylating agents. The reaction with alkyl halides, such as alkyl bromides, proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. jkchemical.com This process can lead to the formation of a tertiary amine. However, a potential side reaction is the further alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. jkchemical.com

Alternatively, N-alkylation can be accomplished using alcohols as alkylating agents, often catalyzed by transition metal complexes. For instance, cobalt(II) complexes have been shown to be effective for the N-alkylation of amines with both primary and secondary alcohols. rsc.org Ruthenium(II)-NHC catalysts have also been successfully employed for the N-alkylation of 2-aminopyridine (B139424) with arylmethyl alcohols, proceeding via a hydrogen borrowing methodology. researchgate.net In this mechanism, the alcohol is first dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine.

Acylation of this compound can be readily achieved using standard acylating agents such as acyl chlorides or anhydrides. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to the formation of an amide.

Mechanochemical methods offer a solvent-free alternative for N-alkylation. For example, the N-alkylation of imides has been successfully carried out in a ball mill, demonstrating good yields and broad applicability to various imides and alkyl halides. nih.gov This technique could potentially be applied to the N-alkylation of this compound.

Table 1: Examples of N-Alkylation Reactions of Amines

| Amine Substrate | Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

| General Amines | Alkyl Bromide | SN2 conditions | Tertiary Amine | jkchemical.com |

| General Amines | Primary/Secondary Alcohols | Cobalt(II) complex | Tertiary Amine | rsc.org |

| 2-Aminopyridine | Arylmethyl Alcohols | Ruthenium(II)-NHC complex | Secondary Amine | researchgate.net |

| Imides | Alkyl Halides | Ball milling (mechanochemical) | N-alkylated Imide | nih.gov |

Formation of Urea (B33335) Derivatives

The synthesis of urea derivatives from this compound can be approached through several synthetic routes. A common method involves the reaction of the amine with an isocyanate. nih.gov This reaction is typically efficient and proceeds via the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate.

Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used. nih.gov The reaction of an amine with phosgene first generates an isocyanate intermediate, which then reacts with a second amine molecule to form the urea. nih.gov CDI offers a milder and less toxic alternative to phosgene. nih.gov

More environmentally friendly methods for urea synthesis have also been developed. One such approach involves the direct reaction of amines with carbon dioxide (CO2) in the absence of a catalyst or solvent. rsc.org This reaction is believed to proceed through an alkyl ammonium alkyl carbamate (B1207046) intermediate, which then undergoes intramolecular dehydration to yield the urea derivative. rsc.org Another strategy utilizes phenyl carbamates, which react with amines in dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to produce ureas in excellent yields under neutral and mild conditions. google.com

Table 2: Methods for the Synthesis of Urea Derivatives from Amines

| Reagent | Conditions | Key Features | Reference |

| Isocyanates | Nucleophilic addition | Efficient, common method | nih.gov |

| Phosgene/Equivalents | Forms isocyanate intermediate | Traditional method, CDI is a safer alternative | nih.gov |

| Carbon Dioxide (CO2) | Catalyst and solvent-free | Environmentally friendly | rsc.org |

| Phenyl Carbamates | DMSO, ambient temperature | Mild conditions, high yields | google.com |

Electrophilic and Oxidative Functionalization of the Pyridine Ring

The pyridine ring of this compound is susceptible to electrophilic and oxidative functionalization, allowing for the introduction of new substituents onto the heterocyclic core.

Regioselective Hydroxylation and Oxyfunctionalization (e.g., Biocatalytic Approaches)

The introduction of a hydroxyl group onto the pyridine ring can be achieved through various methods, with regioselectivity being a key challenge. A bio-inspired deaminative hydroxylation has been reported for converting aminoheterocycles to their hydroxylated analogs using a pyrylium (B1242799) tetrafluoroborate (B81430) salt. nih.gov This method relies on a Lossen-type rearrangement under mild conditions. nih.gov

Biocatalytic approaches offer a powerful tool for regioselective hydroxylation. Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, can catalyze the oxidation of substrates using molecular oxygen or hydrogen peroxide. semanticscholar.org These enzymes are known for their high chemo-, regio-, and stereoselectivity. semanticscholar.org For instance, manganese aminopyridine complexes have been used as models for cytochrome P450 to mediate the selective oxidation of aliphatic C-H groups. epa.gov In the context of pyridine derivatives, the degradation of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase that catalyzes the hydroxylation to 3,4-dihydroxypyridine. nih.gov

Photochemical methods also provide a route to pyridine hydroxylation. The photochemical conversion of pyridine N-oxides can lead to C3-hydroxy pyridines. acs.org This transformation is proposed to proceed through an oxaziridine (B8769555) intermediate that undergoes rearrangement. acs.org

Mechanistic Insights and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reactivity and reaction mechanisms of organic molecules, including substituted pyridines.

Elucidation of Reaction Pathways

Mechanistic studies, often supported by computational analysis, are crucial for understanding and predicting the outcomes of chemical reactions. For example, in the synthesis of 2-aminopyridines from pyridine N-oxides, a plausible reaction mechanism involves the addition of the N-oxide to an activated isocyanide to form an imidate intermediate, followed by reaction at either the C2 or C6 position of the activated aromatic ring. nih.gov The regioselectivity of this addition is influenced by a balance of electronic and steric effects. nih.gov

In another example, DFT calculations were used to elucidate the divergent reactivity of C1-substituted dihydroisoquinolines with Meldrum's acid. acs.org The calculations revealed shared intermediates whose fate is dictated by the stereoelectronic properties of the substituent at the C1 position, providing a comprehensive reactivity profile that was in full agreement with experimental observations. acs.org

Density Functional Theory (DFT) Applications for Mechanistic Understanding

DFT calculations are widely used to investigate the electronic properties and reactivity of molecules. For pyridine and its derivatives, DFT studies have been employed to calculate vertical electron affinities, which are useful for predicting their behavior under low-energy electron impact. mostwiedzy.pl Such studies have shown that the inclusion of diffuse functions in the basis set is important for obtaining results in satisfactory agreement with experimental data. mostwiedzy.pl

Derivatization and Structural Diversity of 6 Bromo N Propylpyridin 2 Amine Analogues

Synthesis of N,N-Disubstituted Pyridin-2-amines

The secondary amine in 6-bromo-N-propylpyridin-2-amine provides a reactive handle for the introduction of a second substituent on the nitrogen atom, leading to the formation of N,N-disubstituted pyridin-2-amines. Standard alkylation or arylation reactions can be employed to achieve this transformation. For instance, reaction with alkyl halides or aryl halides under appropriate basic conditions can yield a variety of derivatives.

A common and powerful method for achieving N-arylation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide. The reaction is known for its broad substrate scope and tolerance of various functional groups. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and often requires optimization depending on the specific substrates. wikipedia.orgyoutube.com For example, bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com

| Product Name | Reactant 1 | Reactant 2 | Catalyst System |

| 6-bromo-N-methyl-N-propylpyridin-2-amine | This compound | Methyl iodide | - |

| 6-bromo-N-ethyl-N-propylpyridin-2-amine | This compound | Ethyl iodide | - |

| 6-bromo-N-phenyl-N-propylpyridin-2-amine | This compound | Phenyl bromide | Pd catalyst, phosphine ligand, base |

Introduction of Diverse Functional Groups via Cross-Coupling

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for introducing a wide range of functional groups through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromo-pyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. The reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. mdpi.comresearchgate.net

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org The resulting alkynylpyridines are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction can also be used to couple the bromo-pyridine with a different amine, leading to the synthesis of 6-amino-N-propylpyridin-2-amine derivatives. wikipedia.orglibretexts.org This provides access to compounds with two distinct amino groups on the pyridine ring.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product Functional Group |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd catalyst, base | Aryl |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | This compound | Secondary amine | Pd catalyst, phosphine ligand, base | Amino |

Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound core allows for the construction of more complex fused and bridged heterocyclic systems. These intricate structures are of significant interest in medicinal chemistry and materials science.

Fused Heterocycles: Intramolecular cyclization reactions are a powerful tool for building fused ring systems. For example, if a suitable functional group is introduced at the 6-position via a cross-coupling reaction, it can then react with the amino group at the 2-position to form a new ring fused to the pyridine core. One such example is the synthesis of wikipedia.orglibretexts.orgnih.govtriazolo[1,5-a]pyridin-2-amine derivatives. sigmaaldrich.com The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds derived from thymine (B56734) has also been reported. nih.gov

Bridged Heterocycles: The synthesis of bridged systems often involves multi-step sequences. For instance, derivatization of both the 2-amino group and the 6-position with appropriate linkers can be followed by a ring-closing reaction to form a bridged structure. The synthesis of bridged derivatives of 12,9-dihydropyrrolo[2,3-c]carbazoles has been explored, often utilizing methods like the Diels-Alder cycloaddition of vinylindoles. researchgate.net

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| Fused Heterocycles | Intramolecular cyclization | 6-functionalized-N-propylpyridin-2-amine |

| Bridged Heterocycles | Multi-step synthesis with ring-closing | Di-functionalized pyridine derivative |

Structure-Activity Relationship (SAR) Studies on Derivatives

The diverse library of analogues synthesized from this compound provides a rich platform for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for a desired biological effect.

For instance, in the context of kinase inhibitors, the aminopyrimidine core is a prevalent feature. nih.gov SAR studies on pyridine derivatives have shown that the number and position of substituents, such as methoxy (B1213986) groups, can significantly impact antiproliferative activity. mdpi.com The addition of halogens, hydroxyl groups, and various ring systems also influences the biological profile of the compounds. mdpi.com

In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the spatial arrangement of the benzothiazine and pyridine fragments was found to directly correlate with their analgesic and anti-inflammatory activity. mdpi.com Similarly, for pyridine derivatives evaluated for anti-thrombolytic and biofilm inhibition activities, the nature of the substituent on the pyridine ring played a crucial role. For example, an acyl group on the amino group was found to enhance anti-thrombolytic activity, while a thiomethyl group on a phenyl ring attached to the pyridine core resulted in potent antibacterial activity. mdpi.com These studies highlight the importance of systematic structural modification in optimizing the therapeutic potential of a lead compound.

| Compound Series | Key Structural Variations | Observed Activity Trend |

| Pyridine Derivatives | Number and position of OMe groups | Increased number of OMe groups led to increased antiproliferative activity. mdpi.com |

| N-Pyridyl-benzothiazine-carboxamides | Mutual arrangement of benzothiazine and pyridine planes | Direct dependence of analgesic and anti-inflammatory activity on the spatial arrangement. mdpi.com |

| Pyridine Derivatives | Acyl group on amino function | Enhanced anti-thrombolytic activity. mdpi.com |

| Pyridine Derivatives | Thiomethyl group on phenyl substituent | Potent antibacterial activity. mdpi.com |

Applications in Advanced Organic and Materials Synthesis

A Versatile Building Block for Complex Heterocyclic Architectures

The presence of both a reactive bromine atom and a nucleophilic amino group on the pyridine (B92270) core makes 6-bromo-N-propylpyridin-2-amine an ideal starting material for the construction of more elaborate heterocyclic systems. This dual functionality allows for sequential or one-pot reactions to build molecular complexity.

Crafting Substituted Pyridines and Quinolines

The bromine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles, enabling the synthesis of a wide array of 2,6-disubstituted pyridine derivatives. researchgate.net This reactivity is fundamental to creating libraries of compounds with diverse functionalities. For instance, through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Ullmann-type, and Sonogashira couplings, a variety of substituents can be introduced at the 6-position. researchgate.net These reactions proceed efficiently, yielding unsymmetrical 2,6-disubstituted pyridines which are valuable intermediates for pharmaceuticals and advanced materials. researchgate.net

Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems like quinolines. The Friedlander synthesis, a classic method for quinoline (B57606) formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov While direct use of this compound in this specific reaction is not extensively documented, the underlying principle of using an amino-substituted aromatic ring as a foundation for building a quinoline structure is well-established. nih.govrsc.org Modern variations of this approach often employ microwave assistance or novel catalysts to improve yields and reaction times. rsc.org

A Gateway to Other N-Heterocyclic Frameworks

Beyond simple substitution, the reactivity of this compound allows it to serve as a precursor to a broader range of nitrogen-containing heterocyclic architectures. The amino group can be further functionalized or incorporated into larger ring systems. For example, it can be acylated and then subjected to intramolecular cyclization reactions to form bicyclic or polycyclic systems. The bromine atom can also be converted to other functional groups, such as a cyano or an amino group, which can then participate in subsequent ring-forming reactions to create diverse heterocyclic structures. semanticscholar.org

A Key Component in Ligand Design for Metal Complexes

The nitrogen atoms of the pyridine ring and the amino group in this compound can act as donor atoms, making it and its derivatives suitable for use as ligands in coordination chemistry.

Forging Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear arrays of metal atoms held together by surrounding ligands. The design of these ligands is critical for the stability and properties of the resulting EMAC. Research has focused on using aminopyridine derivatives to create ligands that can support these unique metal chains. georgiasouthern.edugeorgiasouthern.edu The synthesis of these ligands often starts with a 2,6-dihalopyridine, which is then selectively aminated. researchgate.netgeorgiasouthern.edu This process allows for the introduction of specific alkylamino groups, which can then be further elaborated into more complex ligand scaffolds.

For instance, a related compound, 2-bromo-6-methylaminopyridine, has been synthesized and used as a precursor in the development of scaffolded ligands for EMACs. georgiasouthern.edugeorgiasouthern.edu The synthesis involves reacting 2,6-dibromopyridine (B144722) with an appropriate amine under pressure and heat. georgiasouthern.edu The resulting aminopyridine can then be attached to a scaffolding molecule, such as tris(2-aminoethyl)amine (B1216632) (tren), to create a multidentate ligand capable of encapsulating a linear chain of metal ions. georgiasouthern.edu

An Intermediate in the Synthesis of Advanced Materials

The versatility of this compound extends to the field of materials science, where it serves as an intermediate in the creation of functional materials. The ability to introduce a wide range of substituents onto the pyridine ring through reactions at the bromine position makes it a valuable building block for materials with tailored electronic, optical, or thermal properties. researchgate.net

For example, the incorporation of specific aromatic or heteroaromatic groups via cross-coupling reactions can lead to the formation of conjugated systems with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The amino group can also be used to attach the molecule to polymer backbones or other material scaffolds, further expanding its utility in materials synthesis.

Exploration of Biological and Medicinal Chemistry Relevance Preclinical and Theoretical Perspectives

Scaffold for Rational Drug Design Initiatives

The pyridine (B92270) ring is a fundamental component in a vast number of pharmaceutical compounds, making its derivatives, such as 6-bromo-N-propylpyridin-2-amine, highly sought after in drug discovery. nih.govresearchgate.net The pyridine scaffold's prevalence is due to its ability to influence the pharmacological activity of a molecule, leading to the development of drugs with a wide range of therapeutic applications. nih.govajrconline.org Its polar and ionizable nature can enhance the solubility and bioavailability of drug candidates. ajrconline.org The versatility of the pyridine ring allows for extensive structural modifications, a key aspect of rational drug design aimed at optimizing the therapeutic properties of a lead compound. researchgate.net Pyridine-containing drugs are utilized as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents, among other uses. jchemrev.com

The adaptability of the pyridine structure makes it a valuable starting point for creating new drugs. researchgate.net For instance, the substitution of different chemical groups onto the pyridine ring can significantly alter a compound's biological activity, a principle that is central to the design of new therapeutic molecules. The presence of a bromine atom and an N-propyl group in this compound provides specific physicochemical properties that can be further modified to target various biological pathways.

In Vitro Studies on Enzyme and Receptor Interaction

Preclinical in vitro studies are crucial for understanding how a compound like this compound interacts with biological targets at the molecular level. These studies provide insights into its potential therapeutic applications and guide further drug development efforts.

Allosteric Modulation (e.g., Cannabinoid CB1 Receptor)

Research has explored derivatives of this compound as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. This can be a more nuanced approach to modulating receptor activity compared to direct activation or inhibition.

A study on diarylurea derivatives, which incorporated a modified this compound scaffold, demonstrated their activity as negative allosteric modulators of the CB1 receptor. nih.gov These compounds were shown to inhibit the signaling of the CB1 receptor in a dose-dependent manner. nih.gov Such findings are significant as the CB1 receptor is a target for a variety of disorders, including pain, inflammation, and drug addiction. nih.gov The ability to allosterically modulate this receptor could offer therapeutic benefits with a potentially better side-effect profile than direct agonists or antagonists. nih.gov

Enzyme Inhibition (e.g., Neuronal Nitric Oxide Synthase, EZH2)

The 2-aminopyridine (B139424) scaffold, present in this compound, is a key feature in the design of inhibitors for several enzymes, including neuronal nitric oxide synthase (nNOS) and Enhancer of zeste homolog 2 (EZH2).

Neuronal Nitric Oxide Synthase (nNOS): Inhibitors of nNOS are being investigated for the treatment of various neurological disorders. nih.gov A significant challenge in this area is designing inhibitors that are potent, selective for nNOS over other NOS isoforms (eNOS and iNOS), and can cross the blood-brain barrier. nih.gov Research has shown that 2-aminopyridine derivatives can be potent and selective nNOS inhibitors. nih.gov The general structure of these inhibitors often involves a 2-aminopyridine core, similar to this compound, which is then further functionalized to enhance its inhibitory properties. nih.gov

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is an enzyme that plays a critical role in gene silencing and is often overexpressed or mutated in various cancers. nih.gov Consequently, EZH2 inhibitors have emerged as a promising class of anticancer drugs. Many potent and selective EZH2 inhibitors feature a 2-pyridone group, a close structural relative of the 2-aminopyridine in this compound. nih.gov These inhibitors act by competing with the enzyme's natural substrate, S-adenosyl-L-methionine (SAM), thereby preventing the methylation of histone H3 on lysine (B10760008) 27 (H3K27) and ultimately leading to the reactivation of tumor suppressor genes. nih.gov The development of these inhibitors highlights the importance of the pyridinone/aminopyridine scaffold in targeting this key oncogenic enzyme. nih.gov

Theoretical Approaches in Molecular Interactions

Computational methods are invaluable tools in modern drug discovery, providing insights into how a molecule like this compound might interact with its biological targets. These theoretical approaches can predict the activity of a compound and guide the synthesis of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyridin-2-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridin-2-amine derivatives, QSAR studies have been employed to understand how different physicochemical properties, such as electronic, steric, and lipophilic parameters, correlate with their biological effects.

For example, a QSAR study on a series of 5-substituted (arylmethylene) pyridin-2-amine derivatives revealed a correlation between these parameters and their antifungal activity. researchgate.net Another study on similar derivatives found that their antibacterial activity was significantly correlated with molecular size, lipophilicity, and electronic effects. researchgate.net These studies help in predicting the activity of new, unsynthesized compounds and in designing derivatives with enhanced potency. By analyzing the structural features that contribute to a desired biological effect, researchers can prioritize the synthesis of the most promising candidates.

Computational Modeling of Molecular Docking and Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their potential to interact with a specific biological target.

Docking studies have been performed on various pyridine derivatives to investigate their binding interactions with different enzymes and receptors. For instance, in a study of pyridine derivatives as potential inhibitors of SARS-CoV-2, molecular docking was used to identify compounds with strong binding capabilities to key viral proteins. nih.gov Similarly, docking studies on pyrimidin-2-amine derivatives, which share a similar core structure with this compound, were used to investigate their binding affinity to E. coli DNA gyrase B, a target for antibacterial agents. researchgate.net These computational models provide a detailed view of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for a compound's biological activity.

Investigation of Potential Biological Activities in Preclinical Models

The chemical scaffold of this compound, while not extensively studied for its own direct biological effects, represents a valuable starting point in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Its structural features, particularly the bromine atom and the secondary amine, offer versatile handles for chemical modification, allowing for the generation of diverse molecular libraries. Preclinical and theoretical investigations into structurally related compounds underscore the potential of this scaffold in the development of agents with a range of biological activities, including anticancer and antimicrobial properties.

Research into derivatives of closely related N-alkylated 6-bromopyridin-2-amines highlights the significance of this chemical class as precursors to bioactive molecules. For instance, studies have focused on the synthesis of N2-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminopyrimidine derivatives as potential anaplastic lymphoma kinase (ALK) inhibitors. nih.gov ALK is a validated target in certain types of cancer, and its inhibition can lead to tumor regression. In one such study, a series of compounds were designed and synthesized, with several exhibiting potent cytotoxic activities against ALK-addicted cancer cell lines. nih.gov One derivative, compound 22l , demonstrated significant inhibitory activity against both wild-type ALK and the clinically relevant L1196M mutant, with IC50 values of 2.1 nM and 3.8 nM, respectively. nih.gov This compound was shown to effectively suppress cellular ALK activity and induce apoptosis in cancer cells, underscoring the potential of the substituted aminopyridine core in developing targeted cancer therapies. nih.gov

The broader family of pyridine derivatives has been a rich source of compounds with demonstrated anticancer activity. nih.govbohrium.com The pyridine ring is a common feature in many established and experimental anticancer agents. Its ability to participate in various non-covalent interactions makes it a desirable pharmacophore in drug design. While direct data on this compound is not available, the established anticancer potential of related pyridine-containing molecules provides a strong rationale for its use as a building block in the synthesis of new anticancer drug candidates.

In addition to anticancer research, the bromo-aminopyridine scaffold is also relevant in the search for new antimicrobial agents. The increasing prevalence of drug-resistant pathogens necessitates the development of novel antibiotics and antifungals. Pyridine derivatives have been explored for their antimicrobial properties, with various substituted pyridines showing activity against a range of bacterial and fungal strains. nih.gov For example, a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, synthesized from a brominated pyridine precursor, were screened for their in vitro antimicrobial activity. researchgate.net Several of these compounds exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net This suggests that the 6-bromopyridine moiety can serve as a key component in the design of new antimicrobial agents.

The following tables summarize the preclinical data for derivatives of structurally related aminopyridine compounds, illustrating the potential biological activities that could be explored through the chemical modification of this compound.

Table 1: Anticancer Activity of Selected N2-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminopyrimidine Derivatives nih.gov

| Compound | Target Cell Line (Cancer Type) | IC50 (μM) |

| 22g | H2228 (Non-small cell lung cancer) | <0.10 |

| 22h | H2228 (Non-small cell lung cancer) | <0.10 |

| 22l | H2228 (Non-small cell lung cancer) | <0.10 |

| 22s | H2228 (Non-small cell lung cancer) | <0.10 |

| 23a | H2228 (Non-small cell lung cancer) | <0.10 |

| 22g | Karpas299 (Anaplastic large-cell lymphoma) | <0.10 |

| 22h | Karpas299 (Anaplastic large-cell lymphoma) | <0.10 |

| 22l | Karpas299 (Anaplastic large-cell lymphoma) | <0.10 |

| 22s | Karpas299 (Anaplastic large-cell lymphoma) | <0.10 |

| 23a | Karpas299 (Anaplastic large-cell lymphoma) | <0.10 |

Table 2: Enzymatic Inhibitory Activity of Selected Pyrimidine Derivatives against ALK nih.gov

| Compound | ALK IC50 (nM) | ALK L1196M IC50 (nM) |

| 22l | 2.1 | 3.8 |

Table 3: Antibacterial Activity of Selected 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine Derivatives (Zone of Inhibition in mm) researchgate.net

| Compound | Staphylococcus aureus | Bacillus subtilis | Proteus vulgaris | Klebsiella pneumoniae |

| 3a | 12 | 14 | 10 | 11 |

| 3c | 15 | 16 | 13 | 14 |

| 3g | 13 | 14 | 11 | 12 |

Table 4: Antifungal Activity of Selected 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine Derivatives (Zone of Inhibition in mm) researchgate.net

| Compound | Aspergillus niger | Penicillium chrysogenum |

| 3a | 13 | 11 |

| 3c | 16 | 14 |

| 3g | 14 | 12 |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-bromo-N-propylpyridin-2-amine. By analyzing the magnetic properties of its atomic nuclei, a detailed connectivity map of the molecule can be constructed.

Multi-dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

A combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the bonding framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the pyridine (B92270) ring are expected to appear as a triplet and two doublets. The propyl group will show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The pyridine ring will exhibit distinct signals for its five carbon atoms, with the carbon bearing the bromine atom being significantly influenced. The three carbons of the propyl group will also have characteristic chemical shifts. georgiasouthern.edu

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and between the protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the propyl group and the pyridine ring, as well as for confirming the positions of substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | - | - | - | - |

| 2 | 159.0 | - | - | - |

| 3 | 104.2 | 6.30 | d | 7.5 |

| 4 | 139.7 | 7.28 | t | 7.8 |

| 5 | 115.6 | 6.74 | d | 8.1 |

| 6 | 127.1 | - | - | - |

| NH | - | 4.6 (broad s) | s | - |

| 1' | 44.0 | 3.20 | t | 7.2 |

| 2' | 22.5 | 1.65 | sextet | 7.4 |

| 3' | 11.4 | 0.95 | t | 7.4 |

Data is predicted based on the analog 6-bromo-N-ethylpyridin-2-amine. georgiasouthern.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum. Fragmentation analysis, often achieved through techniques like collision-induced dissociation (CID), provides further structural confirmation by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern would likely involve the loss of the propyl group and cleavage of the pyridine ring.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (⁷⁹Br) | C₈H₁₂N₂⁷⁹Br | 215.0238 |

| [M+H]⁺ (⁸¹Br) | C₈H₁₂N₂⁸¹Br | 217.0218 |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for verifying the purity of this compound and for its separation from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to assess the purity of the compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For a pure sample of this compound, a single sharp peak would be expected under specific chromatographic conditions (e.g., a particular column, mobile phase composition, and flow rate). The retention time of this peak is a characteristic property of the compound under those conditions.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound is applied to a plate coated with a stationary phase (often silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. Visualization is typically achieved under UV light or with a chemical stain. In the synthesis of related alkylaminopyridines, TLC has been used to monitor reaction progress. georgiasouthern.edu

Predicted Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase (Exemplary) | Predicted Rf/Retention Time |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | Compound-specific retention time |

| TLC | Silica Gel | Ethyl Acetate/Hexane (3:7) | Compound-specific Rf value |

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no specific X-ray crystallographic data for this compound is available, this method remains the gold standard for unambiguous solid-state structure determination.

Future Directions and Emerging Research Frontiers for 6 Bromo N Propylpyridin 2 Amine

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. The synthesis of specialty chemicals like 6-bromo-N-propylpyridin-2-amine is no exception. Future research will likely prioritize the development of synthetic routes that align with the principles of green chemistry.

Key research objectives in this area include:

Minimizing Waste: Traditional multi-step syntheses often generate significant amounts of waste. Future methods will aim to improve atom economy, reducing the production of byproducts. The CHEM21 green metrics toolkit is an example of a resource that can be used to evaluate the environmental impact of such synthetic pathways. rsc.org

Use of Renewable Resources: Researchers will explore the use of bio-based starting materials and solvents to reduce the reliance on petrochemical feedstocks. rsc.org

Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave-assisted copper-catalyzed amination has already proven effective for synthesizing substituted 2,6-diaminopyridines. georgiasouthern.edu

Safer Solvents and Reagents: A major goal is to replace hazardous solvents and reagents with greener alternatives. This includes exploring aqueous reaction media or solvent-free reaction conditions.

The development of sustainable synthetic routes is not only environmentally responsible but also economically advantageous, potentially leading to more efficient and cost-effective production processes.

Chemo- and Regioselective Functionalization Innovations

The this compound molecule possesses multiple reactive sites, including the bromine atom, the N-H bond of the secondary amine, and the C-H bonds on the pyridine (B92270) ring. This structural complexity offers numerous opportunities for chemical modification, but also presents challenges in achieving selectivity. Future research will focus on innovative methods for the chemo- and regioselective functionalization of this scaffold.

Emerging frontiers in this area include:

Late-Stage Functionalization: Developing methods to selectively introduce new functional groups into the molecule in the later stages of a synthetic sequence. This allows for the rapid diversification of a common intermediate, which is highly valuable in drug discovery.

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds. Research will aim to develop catalysts and reaction conditions that can selectively target a specific C-H bond, avoiding unwanted side reactions with the bromo or amino groups.

Orthogonal Protecting Group Strategies: The development of novel protecting groups that can be selectively applied and removed from the amino group will enable more complex and controlled synthetic transformations at other positions of the molecule.

Cross-Coupling Reactions: While the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), future work will focus on developing more versatile and milder catalytic systems that are tolerant of the free amino group, potentially eliminating the need for protection-deprotection steps.

These innovations will provide chemists with a more precise toolkit to modify this compound, enabling the synthesis of a wider range of complex derivatives with tailored properties.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers a powerful approach to predict its behavior and guide the design of new molecules and reactions.

Future applications of computational modeling in this context include:

Reaction Mechanism Elucidation: Using techniques like Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis and functionalization of this compound. This can help in understanding reaction outcomes and in optimizing reaction conditions.

Predicting Reactivity and Selectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective reactions. This predictive power can save significant time and resources in the laboratory.

In Silico Design of Derivatives: By modeling the interaction of virtual derivatives of this compound with biological targets (e.g., protein binding pockets), researchers can prioritize the synthesis of compounds with the highest predicted activity.

Property Prediction: Computational methods can be used to predict various physicochemical properties of new derivatives, such as solubility, stability, and electronic properties, which are crucial for their potential applications.

The integration of computational modeling into the research workflow will accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The fields of drug discovery and materials science are being revolutionized by automation and high-throughput methodologies. nih.gov this compound is an ideal candidate for integration into these platforms as a versatile building block for the creation of large chemical libraries.

Future research in this area will focus on:

On-the-Fly Synthesis: Utilizing technologies like acoustic dispensing, vast libraries of compounds derived from this compound can be synthesized on a nanomole scale in microtiter plates. rsc.orgrug.nl This approach dramatically reduces the time and resources required for synthesis.

Miniaturized Screening: The synthesized libraries can be directly screened in situ for biological activity or material properties using high-throughput screening (HTS) techniques. nih.govresearchgate.net This allows for the rapid identification of "hits" from a large pool of diverse compounds.

Machine Learning-Guided Discovery: The data generated from HTS can be fed into machine learning algorithms to identify structure-activity relationships. These models can then predict new, even more potent or functional, derivatives to be synthesized and tested in subsequent rounds, creating a closed-loop discovery cycle.

The use of automated platforms will enable the exploration of the chemical space around this compound on an unprecedented scale, significantly accelerating the pace of discovery. rsc.org

Expanding Applications in Catalysis and Smart Materials

While the primary interest in aminopyridine derivatives has often been in medicinal chemistry, their unique electronic and coordination properties make them attractive candidates for applications in catalysis and smart materials.

Future research may explore the following avenues:

Ligand Design for Catalysis: The pyridine nitrogen and the exocyclic amino group of this compound can act as a bidentate ligand for transition metals. By modifying the propyl group and potentially functionalizing the pyridine ring, a wide array of ligands can be designed. These could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The synthesis of related TREN-based ligands with pyridine moieties highlights the potential for creating complex multidentate ligands from aminopyridine building blocks. georgiasouthern.edu

Development of Smart Materials: The pyridine ring is a common component in photo-responsive and pH-responsive materials. Derivatives of this compound could be incorporated into polymers or supramolecular assemblies to create "smart" materials that change their properties (e.g., color, fluorescence, conductivity) in response to external stimuli.

Organic Electronics: The electron-rich nature of the aminopyridine ring suggests potential applications in organic electronics. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Exploring these non-pharmaceutical applications will open up new and exciting areas of research for this compound and its derivatives.

Data Tables

Table 1: Summary of Future Research Directions

| Research Area | Key Objectives | Emerging Techniques & Approaches |

|---|---|---|

| Sustainable Synthesis | Reduce waste, use renewable resources, improve energy efficiency. | Microwave-assisted synthesis, flow chemistry, use of green solvents, biocatalysis. |

| Selective Functionalization | Achieve precise control over chemical modifications. | Late-stage functionalization, C-H activation, development of orthogonal protecting groups. |

| Computational Modeling | Predict reaction outcomes and molecular properties. | Density Functional Theory (DFT), molecular docking, quantitative structure-activity relationship (QSAR). |

| Automated Synthesis & HTS | Rapidly synthesize and screen large libraries of derivatives. | Acoustic dispensing, robotic synthesis platforms, in situ screening, machine learning. |

| New Applications | Explore uses beyond medicinal chemistry. | Design of novel ligands for catalysis, incorporation into photo-responsive polymers, development of organic electronic materials. |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,6-Dibromopyridine (B144722) |

| 2,6-dimethylaminopyridine |

| 2-Bromo-6-methylaminopyridine |

| 2-Bromo-6-ethylaminopyridine |

Q & A

Basic: What are the standard synthetic routes for 6-bromo-N-propylpyridin-2-amine, and how can purity be optimized?

The synthesis typically involves bromination of N-propylpyridin-2-amine using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane . Optimization of purity requires post-reaction purification via recrystallization or column chromatography, with solvent selection (e.g., ethyl acetate/hexane mixtures) critical for removing unreacted starting materials .

Advanced: How can computational methods predict regioselectivity in bromination reactions of pyridine derivatives?

Density Functional Theory (DFT) calculations can model electronic effects to predict bromine addition at the 6-position. For example, Fukui indices identify nucleophilic sites on the pyridine ring, while molecular electrostatic potential maps highlight electron-rich regions prone to electrophilic attack .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : - and -NMR confirm substitution patterns (e.g., bromine at C6, propylamine at C2) via chemical shifts and coupling constants .

- FT-IR : Stretching frequencies for N-H (3200–3400 cm) and C-Br (500–600 cm) validate functional groups .

Advanced: How can contradictions in crystallographic data (e.g., unit cell parameters) be resolved during structural analysis?

Discrepancies may arise from twinning or disordered solvent molecules. Use SHELXL for refinement, leveraging restraints for thermal parameters and hydrogen bonding. Cross-validate with powder X-ray diffraction to confirm lattice consistency .

Basic: What purification methods are effective post-synthesis?

- Recrystallization : Ideal for bulk impurities; solvent pairs like ethanol/water yield high-purity crystals .

- Flash Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates brominated byproducts .

Advanced: How does alkyl chain length (propyl vs. methyl/octyl) influence biological activity in pyridine derivatives?

Longer chains (e.g., octyl) enhance lipophilicity, potentially improving membrane permeability but reducing solubility. Comparative assays (e.g., MIC for antimicrobial activity) and logP measurements quantify these effects .

Advanced: What strategies mitigate byproduct formation during bromination?

- Catalyst Control : FeBr directs bromine to the para position, minimizing ortho/meta isomers .

- Temperature Modulation : Lower temperatures (0–5°C) reduce radical side reactions with NBS .

Basic: How to determine optimal reaction conditions for high yield?

Design a Design of Experiments (DoE) matrix varying parameters:

- Molar Ratio : NBS:amine (1.1–1.5 eq) to avoid excess bromine .

- Reaction Time : Monitor via TLC (R ~0.3 in hexane/ethyl acetate) to halt at completion .

Advanced: What is the role of Lewis acid catalysts in bromination?

AlBr polarizes Br, generating Br electrophiles. This enhances regioselectivity by stabilizing transition states at electron-rich positions .

Advanced: How to use HPLC-MS to detect trace impurities in this compound?

- Column : C18 reverse-phase (3.5 µm, 150 mm × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.

- MS Detection : ESI+ mode identifies impurities via m/z signals (e.g., debrominated products at m/z 155) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.